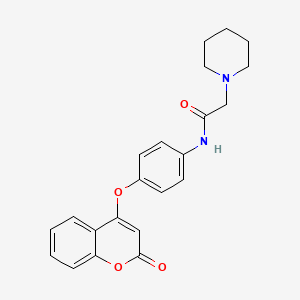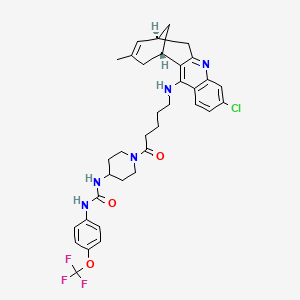
sEH/AChE-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sEH/AChE-IN-3 is a potent dual inhibitor of soluble epoxide hydrolase and acetylcholinesterase. This compound is known for its ability to penetrate the blood-brain barrier and has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound exhibits nanomolar potency against its targets, making it a highly effective inhibitor .
Méthodes De Préparation
The synthesis of sEH/AChE-IN-3 involves the combination of pharmacophores from soluble epoxide hydrolase inhibitors and acetylcholinesterase inhibitors. The synthetic route typically includes the formation of a hybrid molecule through a series of chemical reactions that involve the use of specific reagents and conditions . Industrial production methods for this compound are not widely documented, but laboratory synthesis involves meticulous control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
sEH/AChE-IN-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
sEH/AChE-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of soluble epoxide hydrolase and acetylcholinesterase . In biology, it is employed to investigate the role of these enzymes in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease . The compound’s ability to cross the blood-brain barrier and its dual inhibitory action make it a promising candidate for drug development .
Mécanisme D'action
The mechanism of action of sEH/AChE-IN-3 involves the inhibition of soluble epoxide hydrolase and acetylcholinesterase. Soluble epoxide hydrolase converts epoxyeicosatrienoic acids to less bioactive dihydroxyeicosatrienoic acids, while acetylcholinesterase hydrolyzes the neurotransmitter acetylcholine . By inhibiting these enzymes, this compound helps to maintain higher levels of epoxyeicosatrienoic acids and acetylcholine, which can reduce neuroinflammation and improve cognitive function . The molecular targets of this compound include the active sites of soluble epoxide hydrolase and acetylcholinesterase .
Comparaison Avec Des Composés Similaires
sEH/AChE-IN-3 is unique in its dual inhibitory action against both soluble epoxide hydrolase and acetylcholinesterase. Similar compounds include other dual inhibitors that target these enzymes, such as 6-chlorotacrine-TPPU hybrids . this compound stands out due to its high potency and ability to cross the blood-brain barrier . Other similar compounds may not exhibit the same level of efficacy or brain permeability .
Propriétés
Formule moléculaire |
C35H39ClF3N5O3 |
|---|---|
Poids moléculaire |
670.2 g/mol |
Nom IUPAC |
1-[1-[5-[[(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-yl]amino]pentanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C35H39ClF3N5O3/c1-21-16-22-18-23(17-21)32-30(19-22)43-29-20-24(36)5-10-28(29)33(32)40-13-3-2-4-31(45)44-14-11-26(12-15-44)42-34(46)41-25-6-8-27(9-7-25)47-35(37,38)39/h5-10,16,20,22-23,26H,2-4,11-15,17-19H2,1H3,(H,40,43)(H2,41,42,46)/t22-,23+/m0/s1 |
Clé InChI |
VPHLBLQNXMWQOL-XZOQPEGZSA-N |
SMILES isomérique |
CC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |
SMILES canonique |
CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


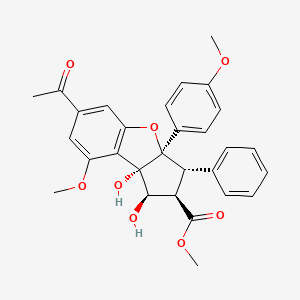
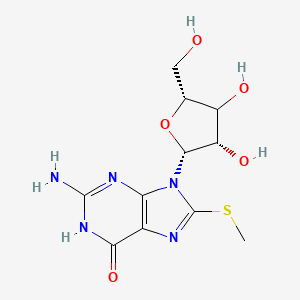
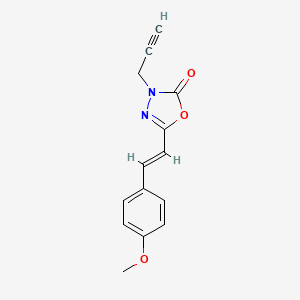
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
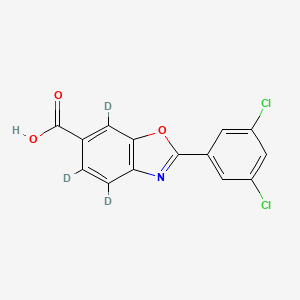
![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
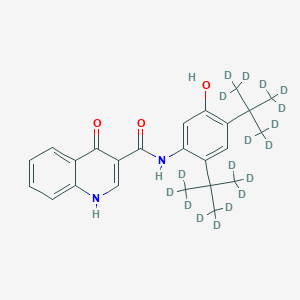
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
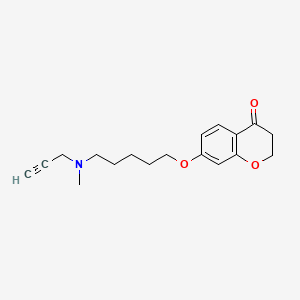
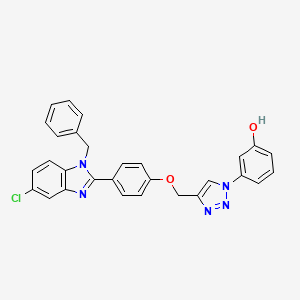
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
